Desacetylcephapirin

描述

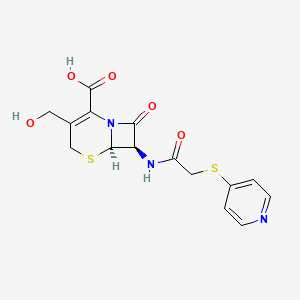

Structure

3D Structure

属性

IUPAC Name |

(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S2/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23)/t11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFHZPVEQXTSQW-BXUZGUMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959064 | |

| Record name | Desacetylcephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38115-21-8 | |

| Record name | Desacetylcephapirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38115-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desacetyl cephapirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038115218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desacetylcephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESACETYLCEPHAPIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX90DN99PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Formation Pathways of Desacetylcephapirin

In Vitro Synthetic Methodologies

Chemical Hydrolysis of Cephapirin (B1668819)

Optimization of Reaction Conditions (pH, Temperature, Reagents)

The chemical conversion of cephapirin to desacetylcephapirin is achieved through hydrolysis, a reaction that requires careful optimization of several parameters to ensure the integrity of the core β-lactam ring, which is susceptible to degradation.

pH: The pH of the reaction medium is a critical factor. The hydrolysis of the C-3 acetyl ester is typically carried out under basic conditions. A pH range of 8.5 to 9.0 is often utilized to facilitate the nucleophilic acyl substitution effectively. However, extreme pH values must be avoided as they can lead to the degradation of the cephalosporin (B10832234) nucleus. asm.org

Temperature: The reaction temperature is generally maintained within a mild range to prevent thermal degradation of the heat-sensitive β-lactam structure. Room temperature, specifically between 25–30°C, is considered optimal for the hydrolysis reaction. Higher temperatures can compromise the stability of the cephalosporin compound and lead to the formation of unwanted byproducts. asm.org

Reagents: A strong base is required to catalyze the hydrolysis. Sodium hydroxide (B78521) (NaOH) is commonly used as the reagent for this deacetylation process. The reaction is typically performed in an aqueous solvent system, sometimes with the addition of a co-solvent like ethanol (B145695) to improve the solubility of the reactants.

Table 1: Optimized Parameters for Chemical Hydrolysis of Cephapirin

| Parameter | Optimal Range/Value | Rationale |

|---|---|---|

| pH | 8.5–9.0 | Optimizes hydrolysis efficiency while minimizing degradation of the β-lactam ring. asm.org |

| Temperature | 25–30°C | Prevents thermal degradation of the cephalosporin nucleus. |

| Reagent | Sodium Hydroxide (NaOH) | Acts as a strong base to catalyze the nucleophilic acyl substitution for deacetylation. |

| Solvent | Aqueous solution (e.g., Aqueous ethanol) | Enhances solubility of reactants and facilitates the reaction. |

Purity and Yield Enhancement Strategies

Maximizing the purity and yield of this compound is essential for its application. This requires a multi-faceted approach encompassing the quality of starting materials and robust purification protocols. deskera.comazom.com

Yield Enhancement:

Reaction Optimization: Adhering to the optimized reaction conditions for pH, temperature, and reagent concentration is fundamental to drive the reaction towards completion and maximize the conversion of cephapirin to its desacetylated form. ucla.edu

Purity Enhancement (Purification): Following the hydrolysis reaction, a multi-step purification process is employed to isolate this compound and remove unreacted cephapirin, reagents, and any byproducts.

Acidification and Precipitation: The reaction mixture is first acidified, typically using an acid like hydrochloric acid (HCl), to a pH of 3.0–4.0. This step causes the this compound free acid to precipitate out of the solution.

Solvent Extraction: Liquid-liquid extraction is then performed, often using a solvent such as ethyl acetate, to isolate the precipitated this compound from the aqueous mixture.

Crystallization: The final step to achieve high purity is recrystallization. The isolated product can be recrystallized from a suitable solvent system, for example, a mixture of acetone (B3395972) and water. This process removes residual impurities, resulting in a crystalline product with high purity.

Table 2: Purification and Yield Enhancement Strategies

| Strategy | Technique | Purpose |

|---|---|---|

| Yield Enhancement | Use of High-Purity Starting Materials | Minimizes side reactions and ensures a higher conversion rate. deskera.com |

| Strict Control of Reaction Conditions | Maximizes product formation by maintaining optimal pH, temperature, and reagent concentrations. ucla.edu | |

| Purity Enhancement | Acidification & Precipitation | Isolates the product from the reaction mixture by reducing its solubility. |

| Solvent Extraction (e.g., with Ethyl Acetate) | Separates the product from water-soluble impurities. | |

| Recrystallization (e.g., from Acetone/Water) | Removes trace impurities to achieve a final product with high pharmaceutical-grade purity. deskera.com |

Biocatalytic Approaches to this compound Synthesis

Biocatalytic synthesis offers an advantageous alternative to chemical methods for producing this compound. The use of enzymes allows the reaction to proceed under mild conditions, which preserves the fragile β-lactam structure and enhances selectivity, thereby reducing the formation of byproducts. asm.org The primary enzymes used for this purpose are cephalosporin esterases (EC 3.1.1.41), which catalyze the specific hydrolysis of the acetyl group at the C-3' position of cephalosporins. asm.orgebi.ac.uk

Several microorganisms are known to produce enzymes capable of this transformation:

Rhodosporidium toruloides: This yeast species produces a novel cephalosporin esterase that effectively deacetylates various cephalosporin derivatives. asm.org The enzyme exhibits optimal activity at a pH of 6.0 and a temperature of 25°C. It demonstrates high efficiency in converting cephalosporins to their desacetyl forms with high yields and minimal side products. asm.org

Bacillus subtilis: Esterases from Bacillus subtilis are also well-characterized for their ability to deacetylate cephalosporin C and other derivatives. asm.orguniprot.org

Candida antarctica lipase (B570770) B (CAL B): This commercially available lipase has been successfully employed for the selective deprotection of the 3'-acetoxy group on cephalosporins, even when other sensitive functional groups, such as a protected carboxylic acid ester, are present in the molecule. nih.gov

The catalytic mechanism for many cephalosporin-C deacetylases involves a classic Ser-His-Asp catalytic triad. ebi.ac.uk In this mechanism, the histidine residue acts as a general base, activating the hydroxyl group of the serine residue. The activated serine then performs a nucleophilic attack on the carbonyl carbon of the substrate's ester bond, leading to the formation of a tetrahedral intermediate, which subsequently collapses to release the deacetylated cephalosporin product. ebi.ac.uk

Table 3: Biocatalysts for this compound Formation

| Biocatalyst | Source Organism | Optimal pH | Optimal Temperature | Reference |

|---|---|---|---|---|

| Cephalosporin Esterase | Rhodosporidium toruloides | 6.0 | 25°C | asm.org |

| Cephalosporin-C Deacetylase | Bacillus subtilis | Not specified | Not specified | asm.orguniprot.org |

| Candida antarctica lipase B (CAL B) | Candida antarctica | Not specified | 50°C* | nih.gov |

*Reaction was conducted at 50°C for 4 days; optimal temperature for activity may vary. nih.gov

Metabolic and Degradation Pathways of Desacetylcephapirin

Pathways of Desacetylcephapirin Formation from Cephapirin (B1668819) in Biological Matrices

The principal pathway for the formation of this compound from cephapirin is deacetylation, a reaction that occurs across various biological systems. nih.govnih.gov

In bovine species, cephapirin undergoes significant deacetylation to form this compound. nih.gov This conversion has been observed in multiple bovine matrices, including milk, serum, and various tissues. nih.govresearchgate.netmybiosource.com

When cephapirin is administered for the treatment of conditions like mastitis via intramammary infusion, it is partially converted to this compound within the milk. nih.govresearchgate.net Studies have shown that this compound can persist longer than the parent cephapirin in milk. nih.govresearchgate.net The formation of this compound has been confirmed by incubating cephapirin in bovine milk and serum at 37°C. researchgate.net

Following intramuscular injection in a calf, cephapirin was found to be almost entirely converted to this compound in the tissues. nih.govresearchgate.net This extensive metabolism underscores the importance of considering this compound when evaluating residues in treated animals. nih.gov In lactating cows, approximately 50% of cephapirin is converted to this compound within 24 hours. Up to 20% of the antibiotic activity detected in serum can be attributed to this desacetyl metabolite. nih.gov The udder, liver, and kidneys are primary sites for the metabolism of cephapirin to this compound. researchgate.net

Table 1: Cephapirin to this compound Conversion in Bovine Systems

| Biological Matrix | Route of Administration | Observation |

| Milk | Intramammary infusion | Partial conversion to this compound, which persists longer than the parent compound. nih.govresearchgate.net |

| Tissues | Intramuscular injection | Almost complete conversion to this compound. nih.govresearchgate.net |

| Serum | Not specified | Up to 20% of antibiotic activity is due to the desacetyl metabolite. nih.gov |

| General (Lactating Cows) | Not specified | Approximately 50% conversion within 24 hours. |

The metabolism of cephapirin to this compound is not unique to bovine species; it has been observed in various laboratory animals and humans as well. nih.govnih.govasm.org However, the rate and extent of this deacetylation process show considerable variation among species. researchgate.netnih.govasm.org

Pharmacokinetic studies have revealed that the deacetylation of cephapirin decreases in the order of rodents (mice and rats), to dogs, and then to humans. researchgate.netnih.govasm.org In all these species, the kidney appears to play a significant role not only in the excretion of cephapirin and its metabolite but also in the metabolic conversion of cephapirin to this compound. researchgate.netnih.govasm.org

The urine of mice, dogs, and humans has been found to contain both cephapirin and this compound. asm.org Interestingly, in rats, a minor amount of a third microbiologically active component, cephapirin lactone, has also been detected in the urine. asm.org

Table 2: Comparative Deacetylation of Cephapirin

| Species | Rate and Extent of Deacetylation |

| Rodents (Mice, Rats) | Highest |

| Dogs | Intermediate |

| Humans | Lowest |

Further Degradation and Transformation Products of this compound

This compound can undergo further degradation, leading to the formation of secondary products.

In addition to this compound, other related substances have been identified in bovine milk following cephapirin administration. nih.govresearchgate.net These compounds can be metabolites or degradants that form during storage or extraction. nih.gov Among these are cephapirin lactone and hydrolyzed cephapirin. nih.govresearchgate.net The formation of cephapirin lactone is a known degradation pathway for cephapirin. medchemexpress.com The hydrolysis of the β-lactam ring in cephapirin lactone can then lead to the formation of hydrolyzed cephapirin lactone. researchgate.net

Hydrolytic degradation is a key mechanism in the breakdown of many pharmaceutical compounds, including β-lactam antibiotics. numberanalytics.com This process involves the chemical reaction with water, which can lead to the cleavage of chemical bonds. numberanalytics.com For cephalosporins like cephapirin, the β-lactam ring is susceptible to nucleophilic attack, which can be initiated by water. researchgate.net The stability of cephalosporins is often pH-dependent, with degradation being more rapid in alkaline solutions. researchgate.net

Cephalosporins with a 3-acetoxymethyl group, like cephapirin, are prone to hydrolysis, which can be followed by the spontaneous formation of a lactone. kau.edu.sa This lactonization masks the carboxylic acid group, impacting the molecule's properties. kau.edu.sa The degradation can be influenced by factors such as temperature and pH. clariant.com

Mechanistic Studies of Degradation Pathways

Photolytic Degradation

The degradation of pharmaceutical compounds by light, known as photolysis, is a significant pathway for their transformation in the environment. researchgate.net For cephalosporins, including cephapirin and by extension its metabolite this compound, photolysis in aquatic environments is a recognized degradation route. researchgate.netuni-due.de The process is initiated when the molecule absorbs light energy, which can lead to the cleavage of chemical bonds and the formation of new products. csic.es

The susceptibility of a compound to photolysis depends on its chemical structure and the presence of chromophores, which are parts of the molecule that absorb light. csic.es The β-lactam ring, a core component of cephalosporins, is known to be susceptible to degradation. researchgate.net Photodegradation can occur through direct photolysis, where the drug molecule itself absorbs a photon, or indirect photolysis, involving other light-absorbing substances in the environment. uni-due.de While specific studies detailing the photolytic degradation products and quantum yields for this compound are not extensively available, the general principles of photodegradation for pharmaceuticals suggest that exposure to light, particularly UV radiation, would contribute to its breakdown. chromatographyonline.comeuropa.eu The process can lead to a loss of antimicrobial activity and the formation of various smaller, simpler molecules. csic.esnih.gov

Table 1: General Factors Influencing Photolytic Degradation

| Factor | Description |

| Light Wavelength | UV light is generally more energetic and more likely to cause degradation than visible light. |

| Light Intensity | Higher light intensity typically leads to a faster rate of degradation. |

| Exposure Time | The extent of degradation increases with longer exposure to light. |

| Chemical Structure | The presence of light-absorbing groups (chromophores) in the molecule's structure influences its susceptibility to photolysis. |

| Environmental Matrix | The presence of other substances in the environment, such as in soil or water, can influence the rate and pathway of photodegradation. apvma.gov.au |

Temperature and pH Dependency of Degradation

The stability of this compound is significantly influenced by both temperature and the pH of the surrounding medium. This is a common characteristic for β-lactam antibiotics due to the strained nature of the β-lactam ring, which is susceptible to hydrolysis. researchgate.net

pH Dependency:

The degradation of cephapirin and its metabolites is highly dependent on pH. Studies on cephapirin have shown that it is stable in the pH range of 1 to 9 but undergoes rapid and complete degradation in highly alkaline environments. researchgate.net For instance, at a pH of 12.5, cephapirin experiences 85% degradation within 30 minutes. researchgate.net This alkaline hydrolysis leads to the opening of the β-lactam ring, resulting in inactive degradation products. researchgate.net While specific kinetic data for this compound across a wide pH range is limited, its structural similarity to cephapirin suggests a comparable instability in strongly alkaline conditions. The pKa values for the parent compound cephapirin have been determined to be 2.74 for the carboxylic acid group and 5.13 for the pyridinium (B92312) ring, which influences the ionization state of the molecule at different pH values and can affect its stability and degradation kinetics. uni-due.de The maximum stability for many cephalosporins is often found in the slightly acidic to neutral pH range of 4 to 6. fda.gov

Temperature Dependency:

Elevated temperatures accelerate the degradation of cephapirin and this compound. A slight instability of cephapirin has been observed at elevated physiological temperatures. researchgate.net The kinetics of thermal degradation for many pharmaceuticals follow the Arrhenius equation, which describes the relationship between the rate of a chemical reaction and the temperature. fda.gov For other cephalosporins, such as cefepime, detailed studies have shown that the degradation rate constants increase with temperature, and the activation energy for this degradation can be calculated. fda.gov For example, one study reported that a 41.2% degradation of cephapirin in milk occurred after heating at 63°C for 30 minutes, with further degradation at higher temperatures. chromatographyonline.com

Table 2: pH and Temperature Effects on Cephapirin/Desacetylcephapirin Stability

| Condition | Observation | Reference |

| Alkaline pH (12.5) | 85% degradation of cephapirin within 30 minutes. | researchgate.net |

| Alkaline pH (11 and 12) | Fast degradation of the parent compound cephapirin. | researchgate.net |

| Elevated Temperature | A slight instability of cephapirin and desfuroylceftiofur (B1239554) was noted. | researchgate.net |

| Heating in Milk (63°C) | 41.2% degradation of cephapirin after 30 minutes. | chromatographyonline.com |

Formation of Methylated and Methyl Ester Derivatives

During the analysis of cephapirin and its metabolites, the formation of methylated and methyl ester derivatives of this compound has been observed. researchgate.net These derivatives are typically not metabolic products formed within the body but are rather artifacts that arise during sample preparation, particularly when methanol (B129727) is used as a solvent. researchgate.net

Two such identified compounds are:

Methoxy (B1213986) this compound (PIR-7)

This compound methyl ester (PIR-8)

The formation of these derivatives can be rationalized by the reaction of this compound with methanol under the conditions used for extraction and analysis. researchgate.net this compound possesses a carboxylic acid group which can be esterified to form the methyl ester in the presence of methanol, often catalyzed by acidic or basic conditions or simply by heat. researchgate.net The formation of the methoxy derivative suggests a reaction at another site on the molecule, though the precise mechanism is less clear from the available literature.

The identification of these derivatives is significant for analytical methods aiming to quantify residues of cephapirin and this compound in samples like milk, muscle, or kidney. researchgate.net Their presence can lead to an underestimation of the parent compounds if they are not also quantified or if their formation is not prevented. researchgate.net The characterization of these derivatives is often performed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), which can determine their molecular weight and provide information about their structure. researchgate.netacs.org

Table 3: Identified Methylated and Methyl Ester Derivatives of this compound

| Derivative Name | Abbreviation | Molecular Mass (m/z) | Formation Context | Reference |

| Methoxy this compound | PIR-7 | 396.0682 | Degradation product formed during sample preparation with methanol. | researchgate.net |

| This compound methyl ester | PIR-8 | 396.0682 | Degradation product formed during sample preparation with methanol. | researchgate.net |

Analytical Methodologies for Desacetylcephapirin Research

Advanced Chromatographic Techniques

Chromatography is a fundamental tool for separating Desacetylcephapirin from its parent compound, Cephapirin (B1668819), and other related substances. The choice of chromatographic method depends on the complexity of the sample matrix and the required level of sensitivity.

Liquid Chromatography (LC) Applications

Liquid chromatography (LC) is the cornerstone of this compound analysis, offering versatile separation capabilities. wikipedia.orgthermofisher.com High-performance and ultra-performance liquid chromatography are the most utilized LC techniques in this field.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound. chromatographyonline.comresearchgate.net The development of a stability-indicating HPLC method is essential for accurately quantifying this compound in the presence of its parent drug and potential degradation products. nih.gov

UV detection at a specific wavelength, typically 254 nm, is commonly employed for quantification. nih.govresearchgate.net The linearity of the method is a critical parameter, with studies demonstrating a linear range of 2-6 µg/mL for this compound. nih.govresearchgate.net The precision and accuracy of the assay are also vital for reliable results. nih.gov

Below is a table summarizing typical parameters for an HPLC method for this compound analysis:

| Parameter | Details | Source |

| Column | µBondapak C18 | nih.govresearchgate.net |

| Mobile Phase | Dimethylformamide-acetic acid-potassium hydroxide (B78521) in water | nih.govresearchgate.net |

| Detection | UV at 254 nm | nih.govresearchgate.net |

| Internal Standard | Acetanilide | nih.govresearchgate.net |

| Linear Range | 2-6 µg/mL | nih.govresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improved resolution, faster analysis times, and reduced solvent consumption. nih.govmdpi.com This is achieved by using columns with smaller particle sizes (<2 µm), which requires instrumentation capable of handling higher backpressures. mdpi.com

In the context of this compound analysis, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) to achieve high sensitivity and specificity, particularly for residue analysis in complex matrices like bovine feces and urine. nih.gov A typical UPLC method for cephalosporin (B10832234) analysis, which would be applicable to this compound, might use an ACQUITY UPLC BEH C18 column. researchgate.net The separation is often achieved using a gradient elution with a mobile phase consisting of aqueous formic acid and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net

The enhanced separation power of UPLC is crucial for resolving this compound from other closely related cephalosporins and matrix components, ensuring accurate quantification. mdpi.com

The table below outlines common components of a UPLC methodology for analyzing cephalosporins, including this compound:

| Component | Example | Source |

| System | Agilent 1290 UPLC | nih.gov |

| Column | Zorbax Extend C18 (4.6×50 mm, 5 µm) | nih.gov |

| Guard Column | Zorbax Extend C18 (4.6×12 mm, 5 µm) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Methanol | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Injection Volume | 10 µL | nih.gov |

| Column Temperature | 40°C | nih.gov |

Mass Spectrometry (MS) Coupling

Coupling liquid chromatography with mass spectrometry (MS) provides a powerful analytical tool that combines the separation capabilities of LC with the mass analysis capabilities of MS. wikipedia.org This is particularly advantageous for the identification and quantification of compounds in complex mixtures. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective technique for the analysis of this compound. wikipedia.org It has been instrumental in the tentative identification of this compound as the principal metabolite of Cephapirin in bovine milk and serum. nih.gov In these studies, LC with a UV-VIS photodiode array (LC/UV-VIS PDA) is often used for initial detection, with LC-MS providing confirmation. nih.gov

The detection limits for this compound using LC-MS can vary depending on the specific instrumentation and matrix. For instance, in bovine milk and serum, a detection limit of 500 µg/kg has been reported. nih.gov LC-MS provides valuable molecular weight information that aids in the structural elucidation of metabolites. nih.gov

For even greater specificity and sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.com This technique involves multiple stages of mass analysis and is particularly useful for quantifying low levels of this compound in complex biological matrices such as milk, muscle, and kidney. nih.govsci-hub.se

In an LC-MS/MS analysis, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented, and then the resulting product ions are detected in the second mass analyzer. sci-hub.se This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances selectivity. sci-hub.se For this compound, analysis is typically performed in the positive electrospray ionization (ESI+) mode. sci-hub.se

LC-MS/MS methods have been developed and validated for the simultaneous analysis of multiple penicillin and cephalosporin residues, including this compound, in various animal-derived food products. sci-hub.se These methods are crucial for regulatory monitoring and ensuring food safety. The detection limit for this compound in milk by LC-MS/MS can be as low as approximately 1 ng/mL. nih.govresearchgate.net

The following table details typical LC-MS/MS parameters for the analysis of this compound in bovine kidney:

| Parameter | Details | Source |

| Ionization Mode | Positive Electrospray (ESI+) | sci-hub.se |

| Precursor Ion (m/z) | 382.1 | obrnutafaza.hr |

| Product Ion 1 (m/z) | 152 | obrnutafaza.hr |

| Product Ion 2 (m/z) | 124.2 | obrnutafaza.hr |

| Collision Energy 1 (V) | 32 | obrnutafaza.hr |

| Collision Energy 2 (V) | 28 | obrnutafaza.hr |

| Application | Residue analysis in bovine kidney | cabidigitallibrary.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation and Extraction Methods

Effective sample preparation is a prerequisite for reliable analysis, aiming to extract this compound from its biological matrix, remove interfering substances, and concentrate the analyte to levels suitable for instrumental detection. plos.org

Deproteinization Techniques

Biological samples such as milk, serum, and tissue contain high concentrations of proteins that can interfere with chromatographic analysis and ionize in the mass spectrometer, causing signal suppression. obrnutafaza.hrsigmaaldrich.com Deproteinization is therefore a crucial first step.

One common method is protein precipitation using an organic solvent. Acetonitrile is frequently used, often in combination with buffers or salts, to denature and precipitate the majority of proteins. researchgate.netnih.gov For instance, a method for milk analysis involves adding acetonitrile and tetraethylammonium (B1195904) chloride to the milk sample, followed by centrifugation to separate the precipitated proteins from the liquid extract containing the analyte. nih.govsigmaaldrich.comoup.com

Another widely used approach is acid precipitation , most notably with perchloric acid (PCA). sigmaaldrich.comabcam.com Adding PCA to a final concentration of around 1 M causes proteins to precipitate. abcam.com After centrifugation, the supernatant containing the analyte is collected. This supernatant is then neutralized, typically with a base like potassium hydroxide (KOH), to precipitate the excess PCA as potassium perchlorate, which can be removed by another centrifugation step. abcam.com This technique is effective for a wide range of small molecules. sigmaaldrich.com

Table 2: Comparison of Deproteinization Techniques

| Technique | Method | Advantages | Common Reagents |

| Solvent Precipitation | Addition of a water-miscible organic solvent to reduce the solubility of proteins, causing them to precipitate. scispace.com | Simple, rapid, and effective. scispace.com | Acetonitrile researchgate.net, Methanol ucla.edu |

| Acid Precipitation | Addition of a strong acid to alter the pH, leading to protein denaturation and precipitation. abcam.com | Removes most proteins and can stabilize small molecule analytes. sigmaaldrich.com | Perchloric Acid (PCA) abcam.com, Trichloroacetic Acid (TCA) scispace.com |

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a chromatographic technique used for sample cleanup and concentration following initial extraction and deproteinization. thermofisher.comlcms.cz It selectively retains the analyte on a solid sorbent while interfering compounds are washed away. The purified analyte is then eluted with a small volume of a different solvent. thermofisher.com

For this compound and other cephalosporins, reversed-phase SPE is common. sci-hub.se

Sorbent: C18 (octadecyl-bonded silica) or polymeric sorbents (e.g., Oasis HLB) are frequently used. researchgate.netplos.org Polymeric sorbents are often preferred for their stability across a wider pH range and their water-wettable nature, which can simplify the procedure. lcms.czwaters.com

Protocol: A typical SPE protocol involves several steps: lcms.cz

Conditioning: The sorbent is treated with a solvent like methanol to activate it.

Equilibration: The sorbent is rinsed with a solution similar to the sample matrix (e.g., water or buffer) to prepare it for sample loading.

Loading: The sample extract is passed through the cartridge, and the analyte is adsorbed onto the sorbent.

Washing: The cartridge is washed with a weak solvent to remove unretained interferences.

Elution: A strong organic solvent (e.g., acetonitrile, methanol, or acetone) is used to disrupt the analyte-sorbent interaction and elute the purified this compound. obrnutafaza.hrthermofisher.com

This cleanup step is critical for reducing matrix effects in mass spectrometry and achieving the low detection limits required for residue analysis. plos.org

Solvent Extraction Methodologies

Solvent extraction is often the initial step in isolating this compound from the sample matrix. researchgate.net This process relies on the partitioning of the analyte between the sample and an immiscible or partially miscible solvent in which it has high solubility.

For matrices like milk and tissue, a mixture of an organic solvent and an aqueous solution is commonly employed. researchgate.net A widely reported method for bovine muscle and milk involves extraction with a solution of acetonitrile and water (e.g., 80:20, v/v). researchgate.net Similarly, for milk analysis, acetonitrile is used in conjunction with a tetraethylammonium chloride solution for simultaneous extraction and deproteinization. nih.govoup.com For feces and urine, a mixture of methanol and a phosphate (B84403) buffer has been shown to be effective. plos.org The sample is typically homogenized or vortexed with the extraction solvent, after which the solid debris is separated by centrifugation, leaving the analyte in the supernatant for further cleanup. ucla.edu

Method Validation and Performance Parameters

The validation of analytical methods is crucial to ensure the reliability and accuracy of data in the study of this compound. This involves a thorough evaluation of several key performance parameters.

Sensitivity and Detection Limits (e.g., ng/mL, µg/kg)

The sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. The detection limit is the lowest quantity of a substance that can be distinguished from the absence of that substance (a blank value) with a stated confidence level. For this compound, various analytical techniques have demonstrated a range of detection limits depending on the matrix and the specific instrumentation used.

For instance, a liquid chromatography-ion trap tandem mass spectrometry (LC-MS/MS) method has been reported to have a detection limit of approximately 1 ng/mL for this compound in bovine milk. nih.gov Another study utilizing liquid chromatography with UV-VIS photodiode array (LC/UV-VIS PDA) estimated the detection limit for this compound to be 50 µg/kg in bovine milk and serum, while LC-MS detection limits were estimated at 500 µg/kg. nih.gov A separate method involving automated liquid chromatographic cleanup and ion-pairing liquid chromatography reported an estimated detection limit near 2 ppb (parts per billion), which is equivalent to 2 ng/mL, in milk. nih.gov

A multi-class analysis method for veterinary drugs in bovine milk using ultrahigh-performance liquid chromatography–hybrid quadrupole–linear ion trap mass spectrometry showed limits of quantification (LOQs) for various compounds, including this compound, to be in the range of 0.05–5 µg/kg. mdpi.com It is important to note that the limit of quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy, and it is often higher than the limit of detection (LOD). korseaj.org The relationship between signal-to-noise ratio (S/N) is often used to determine LOD (S/N > 3) and LOQ (S/N > 10). korseaj.org

Table 1: Reported Detection and Quantification Limits for this compound

| Analytical Method | Matrix | Detection/Quantification Limit | Unit |

|---|---|---|---|

| LC-MS/MS | Bovine Milk | ~1 | ng/mL |

| LC/UV-VIS PDA | Bovine Milk & Serum | 50 | µg/kg |

| LC-MS | Bovine Milk & Serum | 500 | µg/kg |

| Automated LC cleanup & ion-pairing LC | Milk | ~2 | ng/mL |

| UHPLC-QqLIT-MS | Bovine Milk | 0.05–5 (LOQ) | µg/kg |

Recovery and Reproducibility Studies

Recovery studies are essential to determine the efficiency of an extraction method in recovering the analyte from the sample matrix. Reproducibility, on the other hand, assesses the consistency of the results obtained from the method over multiple trials.

In a study developing a method for the determination of Cephapirin and its metabolite this compound in milk, mean recoveries for Cephapirin from fortified milk samples ranged from 79% to 87%, with intralaboratory coefficients of variation between 6% and 10%. researchgate.net Another comprehensive study on 15 penicillins and cephalosporins, including this compound, in bovine muscle, kidney, and milk, demonstrated that the recovery of this compound from bovine muscle homogenate was approximately 80%. sci-hub.se The trueness of one method for 30 β-lactam antibiotics ranged from 69% to 143%, with precision between 2.0% and 29.9% under within-laboratory reproducibility conditions. researchgate.net

A method for the simultaneous detection of 34 beta-lactam antibiotics in livestock and fish samples reported acceptable recovery (66.1–119%) and repeatability (1.5–26%). nih.gov For some specific compounds like this compound, initial tests showed low recovery and repeatability, which were improved by optimizing the extraction and clean-up steps. nih.gov Similarly, a multi-class method for 59 veterinary drugs in livestock products showed acceptable recoveries for most target compounds after optimizing the sample preparation method. korseaj.org

Table 2: Recovery and Reproducibility Data for this compound and Related Compounds

| Analytical Method | Matrix | Analyte | Recovery (%) | Reproducibility (CV%) |

|---|---|---|---|---|

| LC with UV Detection | Fortified Milk | Cephapirin | 79 - 87 | 6 - 10 (intralaboratory) |

| LC-MS/MS | Bovine Muscle | This compound | ~80 | - |

| LC-MS/MS | Various | 30 β-lactams | 69 - 143 (Trueness) | 2.0 - 29.9 (within-laboratory) |

| LC-MS/MS | Livestock & Fish | 34 β-lactams | 66.1 - 119 | 1.5 - 26 |

Matrix Effects in Complex Samples

Matrix effects are a significant challenge in the analysis of complex samples like milk and tissues. nih.gov These effects, caused by co-eluting endogenous components of the matrix, can lead to the suppression or enhancement of the analyte signal, thereby affecting the accuracy and sensitivity of the method. nih.gov

The investigation of matrix effects is a critical part of method validation for this compound. sci-hub.se Strategies to mitigate matrix effects include improving sample extraction and clean-up procedures, optimizing chromatographic conditions, and using corrective calibration methods such as matrix-matched calibration. nih.gov For instance, in the analysis of β-lactam antibiotics, solid-phase extraction (SPE) is a common clean-up step to remove interfering substances. sci-hub.se The use of different sorbents, such as C18, can help in obtaining cleaner extracts from animal origin matrices by removing hydrophobic matter. nih.gov

One study noted that while some primary and secondary amine (PSA) sorbents are effective for removing certain interferences, they can be unsuitable for β-lactams due to their carboxylic group. nih.gov Another approach to minimize matrix effects is the use of a long chromatographic run time, which allows for better separation of matrix-interfering compounds from the analytes. mdpi.com

Application of Analytical Methods in Residue Chemistry Research

The validated analytical methods are applied to various research areas concerning this compound, primarily focusing on its presence in food products and its role as an impurity in pharmaceutical preparations.

Detection in Bovine Milk and Tissues

A primary application of these analytical methods is the detection and quantification of this compound residues in bovine milk and tissues. nih.govmdpi.comresearchgate.netnih.govresearchgate.net Following the administration of Cephapirin to cattle, it is partially metabolized to this compound. acs.org Research has shown that this compound can persist in milk for as long as the parent drug, Cephapirin. nih.govacs.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, allowing for the identification and quantification of both Cephapirin and this compound as major residues in milk. nih.gov One study found that after intramammary infusion of Cephapirin, this compound persisted longer than the parent compound in the milk of cows with mastitis. acs.org In contrast, another study observed equal or greater concentrations of Cephapirin compared to this compound in milk samples. researchgate.net When administered via intramuscular injection to calves, Cephapirin was almost completely converted to this compound in tissues. researchgate.netacs.org

Analysis of Impurity Profiles in Cephalosporin Preparations

This compound can also be present as an impurity in Cephalosporin preparations. korseaj.org The analysis of impurity profiles is crucial for the quality control of pharmaceutical substances. ijpbs.com Impurities can arise from the manufacturing process or from the degradation of the drug substance over time. ijpbs.com

Analytical methods like high-performance liquid chromatography (HPLC) and LC-MS are employed to separate and identify these impurities. frontiersin.org For example, methylcephapirin has been identified as a possible trace contaminant in Cephapirin formulations. nih.gov The characterization of such impurities is essential as they can potentially impact the safety and efficacy of the drug. The development of sensitive and specific analytical methods allows for the monitoring and control of these impurities in pharmaceutical products.

Molecular and Biochemical Mechanisms of Desacetylcephapirin Activity

Interaction with Penicillin-Binding Proteins (PBPs)

Like all β-lactam antibiotics, the primary mechanism of action of Desacetylcephapirin involves the disruption of bacterial cell wall synthesis. This is achieved through the covalent binding to and inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs).

Affinity for Bacterial PBPs

The efficacy of a β-lactam antibiotic is significantly influenced by its affinity for various PBPs within a target bacterium. While specific binding affinity data for this compound to individual PBPs of various bacterial species are not extensively detailed in publicly available literature, the general mechanism of cephalosporins provides a framework for its action. Cephalosporins are known to acylate the serine residue in the active site of PBPs, forming a stable covalent bond that inactivates the enzyme. Different cephalosporins exhibit varying affinities for different PBPs, which contributes to their spectrum of activity. For instance, in Staphylococcus aureus, PBPs 1, 2, and 3 are essential for cell survival, while in Gram-negative bacteria like Escherichia coli, PBP1a, 1b, 2, and 3 are key targets. The structural modifications between cephapirin (B1668819) and this compound, specifically the removal of the acetyl group at the C-3 position, would likely influence its binding affinity to these critical enzymes.

Inhibition of Bacterial Cell Wall Synthesis at the Molecular Level

The bacterial cell wall is a vital structure composed of peptidoglycan, a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptides. This cross-linking step, catalyzed by the transpeptidase activity of PBPs, is crucial for the integrity and rigidity of the cell wall.

By binding to and inactivating these transpeptidases, this compound effectively blocks the final step of peptidoglycan synthesis. This inhibition prevents the formation of new cross-links, leading to a weakened cell wall. In a hypotonic environment, this structural compromise results in osmotic instability and ultimately, bacterial cell lysis and death. The bactericidal nature of this compound is a direct consequence of this irreversible inhibition of cell wall biosynthesis.

Biochemical Spectrum of Activity

The antibacterial efficacy of this compound can be quantified and compared to its parent compound, cephapirin, through in vitro biochemical assays.

Comparative Activity with Parent Cephapirin (in vitro/biochemical context)

Studies comparing the in vitro activity of this compound and cephapirin have demonstrated that while the metabolite retains antibacterial properties, it is generally less potent than the parent drug against several key mastitis pathogens. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, are a standard measure of in vitro activity.

| Pathogen | Cephapirin MIC50 (µg/mL) | This compound MIC50 (µg/mL) | Cephapirin MIC90 (µg/mL) | This compound MIC90 (µg/mL) |

| Staphylococcus aureus | 0.25 | 0.5 | 0.5 | 1.0 |

| Coagulase-negative staphylococci | 0.25 | 0.5 | 1.0 | 2.0 |

| Streptococcus dysgalactiae | ≤0.03 | ≤0.03 | ≤0.03 | 0.06 |

| Streptococcus uberis | 0.125 | 0.25 | 0.25 | 0.5 |

As indicated in the table, for pathogens like Staphylococcus aureus and coagulase-negative staphylococci, the MIC90 values for this compound are double those of cephapirin, indicating a lower potency. A similar trend is observed for Streptococcus uberis. In the case of Streptococcus dysgalactiae, while the MIC50 is the same, the MIC90 for this compound is slightly higher. For Escherichia coli, this compound shows significantly reduced activity, with many isolates not being inhibited even at the maximum tested concentrations.

Activity Against Specific Bacterial Target Enzymes or Pathways

The primary enzymatic targets of this compound are the transpeptidases, which are a subset of the penicillin-binding proteins. By inhibiting these enzymes, this compound directly interferes with the peptidoglycan synthesis pathway, a critical process for bacterial survival. Beyond this well-established mechanism, specific data on the inhibitory activity of this compound against other individual bacterial enzymes or metabolic pathways are not widely available. Its antibacterial effect is predominantly attributed to the disruption of cell wall integrity.

Structural Basis for Biochemical Activity

The structure-activity relationship (SAR) of cephalosporins provides insight into how the molecular structure of this compound influences its biochemical activity. The core of all cephalosporins is the 7-aminocephalosporanic acid nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring. The antibacterial activity is primarily dependent on the integrity of the β-lactam ring.

The key structural difference between cephapirin and this compound is the substituent at the C-3 position of the dihydrothiazine ring. Cephapirin has an acetoxymethyl group, whereas this compound has a hydroxylmethyl group, resulting from the deacetylation of the parent compound. This modification at the C-3 position is known to affect the pharmacokinetic properties and can also influence the intrinsic antibacterial activity and affinity for PBPs.

The removal of the acetyl group to form this compound results in a more polar molecule. This alteration can impact its ability to penetrate the bacterial cell wall and its interaction with the active site of PBPs. The generally lower in vitro activity of this compound compared to cephapirin suggests that the acetoxymethyl group in the parent compound may contribute to a more optimal binding affinity for the target PBPs in many bacterial species. The precise molecular interactions at the PBP active site that are affected by this structural change require further detailed investigation through methods like molecular docking and crystallography studies.

Impact of Deacetylation on PBP Binding Conformation

The conversion of cephapirin to its metabolite, this compound, through the process of deacetylation, significantly influences its interaction with Penicillin-Binding Proteins (PBPs). This alteration in chemical structure, specifically at the C-3' position of the cephalosporin (B10832234) nucleus, leads to a modified binding conformation and a subsequent reduction in antibacterial efficacy. While direct crystallographic or molecular modeling studies detailing the precise conformational changes of the this compound-PBP complex are not extensively available, the impact can be inferred from the broader understanding of cephalosporin structure-activity relationships (SAR).

The acetyl group at the C-3' position of cephapirin plays a crucial role as a leaving group during the acylation of the PBP active site. The interaction of a β-lactam antibiotic with a PBP is a multi-step process that begins with the non-covalent binding of the antibiotic to the active site, forming a Michaelis-like complex. This is followed by the nucleophilic attack of a serine residue within the PBP active site on the carbonyl carbon of the β-lactam ring. This attack leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate, which inactivates the PBP.

In the case of cephapirin, the presence of the acetoxymethyl group at the C-3' position facilitates this process. Upon the opening of the β-lactam ring, the acetyl group can be expelled, leading to a more stable and long-lived acyl-enzyme complex. This enhanced stability of the inhibited PBP contributes to the potent antibacterial activity of cephapirin.

With the removal of the acetyl group in this compound, the C-3' substituent becomes a hydroxymethyl group. This modification alters the electronic and steric properties of the molecule, which in turn affects its binding affinity and acylation efficiency for PBPs. The hydroxyl group is a less effective leaving group compared to the acetate. This results in a less favorable formation of the stable acyl-enzyme intermediate. The reduced efficiency of this step is a key factor in the observed decrease in the intrinsic antimicrobial activity of this compound when compared to its parent compound, cephapirin. Studies have shown that desacetyl metabolites of cephapirin can be 5 to 55% as active as the parent drug, depending on the bacterial species.

The table below summarizes the key molecular differences and their proposed impact on PBP binding:

| Feature | Cephapirin | This compound | Impact on PBP Binding Conformation |

| C-3' Substituent | Acetoxymethyl (-CH₂OAc) | Hydroxymethyl (-CH₂OH) | Alters steric and electronic properties at the active site. |

| Leaving Group Ability | Good (Acetate) | Poor (Hydroxide) | Reduced efficiency in forming a stable acyl-enzyme complex. |

| Acylation Efficacy | High | Reduced | Lower rate of PBP inactivation. |

| Overall Antibacterial Activity | Potent | Reduced | Diminished efficacy against target bacteria. |

Stereochemical Considerations in Mechanism of Action

The mechanism of action of this compound, like all β-lactam antibiotics, is inherently dependent on specific stereochemical configurations within its molecular structure. The precise three-dimensional arrangement of atoms is critical for its recognition by and subsequent inhibition of Penicillin-Binding Proteins (PBPs).

The core of this compound's activity lies in the strained β-lactam ring, which is fused to a dihydrothiazine ring. The stereochemistry of this bicyclic system is fundamental to its function. The cis-stereochemistry of the hydrogen atoms at C-6 and C-7 is a conserved feature essential for the biological activity of cephalosporins. This specific arrangement correctly orients the reactive amide bond of the β-lactam ring for the nucleophilic attack by the active site serine of the PBP.

Furthermore, the acylamino side chain at the C-7 position plays a significant role in the binding affinity and spectrum of activity. The stereochemistry of the substituents on this side chain influences the interaction with the binding pocket of the PBP. For cephapirin and its desacetyl metabolite, the (R)-configuration of the α-carbon in the acylamino side chain is crucial for optimal binding.

The following table outlines the key stereochemical features of this compound and their importance in its mechanism of action:

| Stereochemical Feature | Position | Required Configuration | Significance in Mechanism of Action |

| β-Lactam Ring Fusion | C-6, C-7 | cis | Essential for maintaining the strain of the β-lactam ring and proper orientation for nucleophilic attack. |

| Acylamino Side Chain | C-7 | (R)-configuration at α-carbon | Critical for optimal binding affinity and recognition by the PBP active site. |

| Dihydrothiazine Ring | - | Specific puckering | Influences the overall shape of the molecule and its fit within the PBP active site. |

| Carboxylate Group | C-4 | - | Important for anchoring the molecule within the PBP active site through ionic interactions. |

Desacetylcephapirin in the Context of Antimicrobial Resistance Research

Role as an Active Metabolite in Resistance Dynamics

Contribution to Overall Antimicrobial Pressure

Desacetylcephapirin exhibits intrinsic antimicrobial activity, albeit generally lower than its parent compound, cephapirin (B1668819). This activity means that both the parent drug and its metabolite contribute to the total antimicrobial pressure on bacterial populations. The continued presence of an active metabolite can prolong the exposure of bacteria to a selective agent, potentially favoring the emergence and proliferation of resistant strains.

Research has quantified the in vitro activity of this compound against a range of mastitis pathogens. While cephapirin is generally more potent, this compound demonstrates notable inhibitory effects, particularly against staphylococci and streptococci. For instance, in a study of 488 mastitis pathogen isolates, 100% agreement in susceptibility outcomes was observed between cephapirin and this compound for all staphylococci and streptococci tested. However, against Escherichia coli, the activity of this compound was significantly diminished, with 89.8% of isolates not being inhibited at the maximum tested concentration.

Table 1: Comparative MIC Values of Cephapirin and this compound Against Mastitis Pathogens

| Organism (No. of Isolates) | Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | Range (µg/mL) |

| Staphylococcus aureus (98) | Cephapirin | 0.12 | 0.25 | ≤0.06–0.25 |

| This compound | 1 | 2 | 0.25–2 | |

| Coagulase-negative staphylococci (99) | Cephapirin | 0.12 | 0.25 | ≤0.06–1 |

| This compound | 1 | 2 | 0.12–4 | |

| Streptococcus dysgalactiae (97) | Cephapirin | ≤0.06 | ≤0.06 | ≤0.06 |

| This compound | 0.25 | 0.25 | 0.12–0.25 | |

| Streptococcus uberis (96) | Cephapirin | 0.12 | 0.25 | ≤0.06–0.5 |

| This compound | 1 | 2 | 0.25–4 | |

| Escherichia coli (98) | Cephapirin | 8 | 16 | 2–16 |

| This compound | >16 | >16 | 4–>16 |

Data sourced from a study on mastitis pathogens.

Implications for Resistance Detection Methodologies

The presence of this compound as an active metabolite has significant implications for antimicrobial susceptibility testing (AST). Standardized laboratory methods for determining MICs typically use the parent drug alone. However, in an in vivo setting, bacteria are exposed to both cephapirin and this compound. This discrepancy can lead to variations between in vitro susceptibility results and clinical outcomes.

The fact that this compound has reduced activity against certain pathogens, such as E. coli, is particularly noteworthy. An isolate that appears susceptible to cephapirin in vitro might exhibit clinical resistance if a significant portion of the parent compound is metabolized to the less active this compound at the site of infection. Therefore, the presence of this active metabolite underscores the importance of considering the pharmacokinetic and metabolic profiles of antibiotics when interpreting AST results and predicting clinical efficacy.

Furthermore, some studies have shown a synergistic or partially synergistic effect when cephapirin and this compound are combined against strains of Enterobacteriaceae and Staphylococcus aureus. This interaction could mean that standard testing of the parent drug alone might underestimate the total antimicrobial activity present in vivo.

Potential for Enzymatic Inactivation by Beta-Lactamases (Biochemical Perspective)

Susceptibility to Hydrolysis by Specific Beta-Lactamases

A primary mechanism of resistance to β-lactam antibiotics, including cephalosporins, is their enzymatic degradation by β-lactamases. While specific kinetic data for the hydrolysis of this compound by various β-lactamases are not extensively detailed in the available literature, its structural similarity to other first-generation cephalosporins suggests it is a likely substrate for certain classes of these enzymes.

First-generation cephalosporins are generally susceptible to hydrolysis by many common β-lactamases, including TEM-1 and some broad-spectrum β-lactamases. The chemical modification at the 3-position of the cephalosporin (B10832234) nucleus, which in the case of this compound is a hydroxyl group, can influence the rate of hydrolysis. It is plausible that this compound is hydrolyzed by common β-lactamases found in resistant strains of E. coli and other Gram-negative bacteria, which would be consistent with its observed lower in vitro activity against these organisms.

Comparative Studies with Other Beta-Lactam Compounds

In the absence of direct comparative kinetic studies for this compound, we can infer its likely behavior based on data for similar compounds. For instance, the desacetyl metabolite of cefotaxime (B1668864) has been shown to be a poorer inhibitor of Type I β-lactamases compared to the parent compound. This suggests that the deacetylation may impact the interaction with the active site of some β-lactamases.

The stability of cephalosporins to β-lactamase hydrolysis is a key determinant of their antibacterial spectrum. First-generation cephalosporins, as a class, are less stable to the β-lactamases produced by many Gram-negative bacteria compared to later-generation cephalosporins. It is therefore expected that both cephapirin and this compound would be less effective against infections caused by bacteria producing high levels of these enzymes, such as extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.

Molecular Mechanisms of Resistance Evasion (e.g., altered PBP affinity, efflux pump substrates)

Beyond enzymatic degradation, bacteria can develop resistance to β-lactam antibiotics through modifications of the target penicillin-binding proteins (PBPs) or by actively pumping the antibiotic out of the cell via efflux pumps.

Efflux pumps are another important mechanism of resistance, particularly in Gram-negative bacteria. These membrane proteins actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby preventing them from reaching their intracellular targets. While it has not been specifically demonstrated whether this compound is a substrate for common efflux pumps like the AcrAB-TolC system in E. coli, it is a plausible mechanism of resistance. The physicochemical properties of the molecule would influence its recognition and transport by these pumps.

Future Directions in Desacetylcephapirin Research

Advanced Spectroscopic and Structural Elucidation Studies

Future research must prioritize a more profound structural and spectroscopic characterization of desacetylcephapirin. While basic analytical data exists, advanced techniques can provide a more detailed picture of its molecular conformation and properties.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Initial characterization has been performed using ¹H NMR, ¹³C NMR, and mass spectrometry. scribd.combenchchem.com For instance, ¹³C NMR has identified the β-lactam carbonyl peak at 175.2 ppm. benchchem.com Mass spectrometry has been used to confirm the molecular weight and to identify this compound as a metabolite in various biological matrices like milk. nih.govmybiosource.com Future studies should employ more sophisticated, high-resolution multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and to determine the molecule's solution-state conformation. Such detailed analysis is critical for understanding its interaction with biological targets. Liquid chromatography-ion trap tandem mass spectrometry (LC-MS/MS) has proven effective in identifying this compound and other related compounds in milk, with detection limits around 1 ng/mL. nih.gov Further high-resolution mass spectrometry (HRMS) studies could help in identifying novel, trace-level degradation products in various environmental and biological samples. mdpi.com

X-ray Crystallography: To date, no public records of a single-crystal X-ray diffraction study for this compound have been identified. X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystal. wikipedia.orgnih.gov Future research should focus on obtaining a high-quality crystal of this compound to perform such an analysis. This would provide definitive data on bond lengths, bond angles, and the solid-state conformation, which is invaluable for computational modeling. Furthermore, co-crystallization of this compound with its biological targets, such as penicillin-binding proteins (PBPs) or β-lactamases, would offer unparalleled insight into its mechanism of action and potential resistance mechanisms at the atomic level. bvsalud.orgevotec.com

| Analytical Data for this compound Sodium Salt | |

| Test | Result/Specification |

| Appearance | Pale Yellow to Beige Solid scribd.com |

| Molecular Formula | C₁₅H₁₄N₃NaO₅S₂ scribd.combiosynth.com |

| Molecular Weight | 403.41 g/mol scribd.combiosynth.com |

| Purity (HPLC) | ~97% scribd.com |

| ¹H NMR | Conforms to Structure scribd.commybiosource.com |

| ¹³C NMR (β-lactam carbonyl) | 175.2 ppm benchchem.com |

| Mass Spectrometry | Conforms to Structure scribd.com |

| Solubility | Soluble in Water and DMSO scribd.commybiosource.com |

Computational Modeling and Simulation of Interactions

Computational methods are indispensable for predicting and understanding the behavior of molecules at an atomic level. For this compound, these approaches can bridge experimental gaps and guide future research.

Kinetic models have been used to describe the profile of cephapirin (B1668819) and its conversion to this compound in animal models. asm.org However, some models have shown significant disagreement between observed and predicted plasma levels of this compound, indicating that the current kinetic models are inadequate and require refinement. asm.org Future work should focus on developing more sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models. The use of nonlinear mixed-effects modeling software could help predict drug concentrations and residue depletion times more accurately, as has been proposed for cephapirin in goats. usda.gov

Furthermore, molecular dynamics (MD) simulations and docking studies represent a major avenue for future research. These simulations can model the interaction of this compound with bacterial enzymes. By simulating the binding process to various penicillin-binding proteins, researchers can predict binding affinities and understand the structural basis for its antimicrobial activity. Similarly, simulating its interaction with different β-lactamases could elucidate mechanisms of resistance and guide the design of more robust antibiotic variants. Such computational screening was used to investigate the interaction of various antibiotics, including this compound, with virtual templates. uantwerpen.be

Novel Synthetic Routes and Biocatalytic Engineering

The synthesis of this compound is primarily achieved through the deacetylation of its parent compound, cephapirin. Future research should explore more efficient and environmentally friendly methods for its production.

Novel Synthetic Routes: The development of novel synthetic strategies is a constant endeavor in medicinal chemistry to improve efficiency and yield. iiserpune.ac.inmdpi.com Research into new chemical pathways that might not use cephapirin as a starting material could lead to more cost-effective production. This could involve exploring different protecting group strategies or novel coupling reactions to assemble the core structure. beilstein-journals.orgcas.org

Biocatalytic Engineering: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of specificity and sustainability. frontiersin.orgnih.gov The conversion of cephapirin to this compound is an ideal candidate for biocatalytic engineering. This conversion can be achieved using esterase enzymes, and optimizing this reaction by modifying conditions like temperature and pH is a key research area. benchchem.com Future work should focus on protein engineering and directed evolution of these esterases to enhance their catalytic efficiency, stability, and specificity for cephapirin. rsc.orgedulll.gr Creating immobilized enzyme reactors could allow for continuous production and easy separation of the product, aligning with the principles of green chemistry. mdpi.com

Environmental and Ecological Biochemistry of this compound Degradation and Persistence

As an active metabolite of a veterinary antibiotic, this compound enters the environment, where its fate and ecological impact are of significant concern. apvma.gov.au

Degradation and Persistence: this compound is primarily excreted in the urine of treated animals and enters the environment through manure application. apvma.gov.auresearchgate.net It is known to possess antimicrobial activity, potentially impacting soil and water microbiota. apvma.gov.auamazonaws.com While it is believed to be susceptible to abiotic hydrolysis and photolysis, specific data on the rates and products of these degradation processes are scarce. apvma.gov.auresearchgate.net It has been estimated to have a low to moderate persistence in the environment, with a potential half-life ranging from 14 to 180 days. apvma.gov.au Research indicates that this compound can persist longer than its parent compound in certain matrices like milk. researchgate.net Future studies must focus on detailed investigations of its degradation pathways in soil and aquatic environments under various conditions. Identifying the specific microorganisms capable of degrading it and characterizing the enzymatic pathways involved are crucial next steps.

Ecological Biochemistry: Ecological biochemistry examines the interactions between organisms and their chemical environment. elsevier.com The persistence of an active antimicrobial compound like this compound in the ecosystem raises questions about its potential to select for antibiotic-resistant bacteria. core.ac.uk Future research in this area should assess the impact of environmentally relevant concentrations of this compound on the structure and function of microbial communities. nih.gov This includes studying its effects on soil health, aquatic life, and the potential for it to be taken up by plants. Understanding the complete ecological lifecycle of this compound is essential for a comprehensive environmental risk assessment.

| Environmental Fate and Persistence of this compound | |

| Source in Environment | Excreted in urine of treated cattle. apvma.gov.au |

| Primary Degradation Pathways | Believed to undergo abiotic hydrolysis and photolysis; specific data is limited. apvma.gov.au |

| Persistence | Estimated low to moderate persistence (half-life 14-180 days). apvma.gov.au |

| Activity | Retains antibiotic activity in the environment. apvma.gov.auamazonaws.com |

| Research Need | Detailed studies on soil/water degradation, microbial breakdown pathways, and ecological impact. researchgate.netamazonaws.com |

常见问题

Q. Table 1: Analytical Techniques for this compound Characterization

| Technique | Parameters Measured | Sensitivity | Key Limitations |

|---|---|---|---|

| HPLC-UV | Purity, retention time | 0.1 μg/mL | Co-elution of impurities |

| LC-MS/MS | Molecular weight, fragments | 0.01 μg/mL | Matrix effects |

| NMR (1H/13C) | Structural confirmation | ≥1 mg sample | Solvent interference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。